molecular formula C8H5IS B1589447 2-Iodo-benzo[b]thiophene CAS No. 36748-89-7

2-Iodo-benzo[b]thiophene

Cat. No. B1589447
CAS RN: 36748-89-7
M. Wt: 260.1 g/mol
InChI Key: XNCFWDHWACGQBN-UHFFFAOYSA-N
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Description

“2-Iodo-benzo[b]thiophene” is a chemical compound with the empirical formula C8H5IS . It is a derivative of benzothiophene, an aromatic organic compound that has a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

There are several methods for synthesizing benzothiophene derivatives. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . Another method involves the reaction of substituted buta-1-enes with potassium sulfide . A metal-free synthesis of 2-substituted benzo[b]thiophenes from 2-haloalkynyl (hetero)arenes has also been reported .


Molecular Structure Analysis

The molecular weight of “2-Iodo-benzo[b]thiophene” is 260.09 . The structure of benzothiophene, the parent compound of “2-Iodo-benzo[b]thiophene”, consists of a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in direct C-H arylation . In addition, a transition-metal-free synthesis of thiophenes from 1,4-diaryl-1,3-dienes has been reported .


Physical And Chemical Properties Analysis

“2-Iodo-benzo[b]thiophene” is a solid with a melting point of 58-63 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
    • Articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Antioxidant Activity

    • Some thiophene derivatives have shown significant antioxidant capacities .
    • For example, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene have shown high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
  • Pharmacological Properties

    • Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
    • They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Antimicrobial Activity

    • Thiophene derivatives show high antimicrobial activity against various microbial infections .
    • For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene were found to have potentials to be used as antifungal agents against current fungal diseases .
    • 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene, 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene displayed high antibacterial activity against S. aureus .
  • Synthesis of New Drug Candidates

    • Heteroaromatic compounds, including thiophene derivatives, have very important roles in the discovery and development of new drug candidates due to their biological and pharmacological properties .
    • They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years .
    • For example, Raloxifene, whose commercial brand name is Evista, is used for the treatment of breast cancer .

Safety And Hazards

“2-Iodo-benzo[b]thiophene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

Future research could focus on developing more efficient synthesis methods for “2-Iodo-benzo[b]thiophene” and its derivatives. For instance, an approach for the synthesis of benzothiophene motifs under electrochemical conditions has been reported . Additionally, the development of Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been successfully developed .

properties

IUPAC Name

2-iodo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCFWDHWACGQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466982
Record name 2-Iodo-1-benzothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-benzo[b]thiophene

CAS RN

36748-89-7
Record name 2-Iodobenzothiophene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-benzothiophene
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Record name 36748-89-7
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Synthesis routes and methods I

Procedure details

Butyllithium 1.6 M in hexane (112.5 ml, 180 mmol) and abs. ether (70 ml) was initially introduced into a 500 ml three-necked flask under an argon atmosphere and the mixture was cooled to 0° C. in an ice bath. Benzothiophene (20.1 g, 150 mmol) then dissolved in abs. ether (40 ml) and the solution added dropwise in the course of 30 minutes, while cooling with ice, and the mixture subsequently stirred in an ice bath for 2.5 h. The reaction mixture stood in a refrigerator overnight. Iodine (75.0 g) and abs. ether (50 ml) were initially introduced into a 500 ml three-necked flask under an argon atmosphere and the solution of the lithium compound was added dropwise, while cooling with ice. The mixture was warmed slowly to room temperature, hydrolysed with water and washed with sodium thiosulfate solution and the organic phase was dried over sodium sulfate. The reaction solution was then concentrated i. vac. and the residue was purified by means of flash chromatography with cyclohexane. Yield: 24.1 g (62%) semi-solid, pale brown crystals
Quantity
0 (± 1) mol
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112.5 mL
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20.1 g
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75 g
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50 mL
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40 mL
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70 mL
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere a stirred solution of 25.0 grams (0.186 mole) of benzothiophene in 250 ml of dry tetrahydrofuran was cooled to -65° C., and 69.8 ml (0.186 mole) of n-butyllithium (2.7M in hexane) was added dropwise keeping the reaction mixture temperature below -60° C. Upon completion of addition, the reaction mixture was stirred for five minutes and then was allowed to warm to 0° C. After this time a solution of 50.8 grams (0.200 mole) of iodine in 180 ml of tetrahydrofuran was added dropwise keeping the reaction mixture temperature below 10° C. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was quenched with an aqueous solution saturated with sodium metabisulfite. The reaction mixture was placed in a separatory funnel, and the organic layer was separated. The organic layer was washed with one portion of an aqueous solution saturated with sodium metabisulfite and with one portion of an aqueous solution saturated with sodium chloride. The aqueous layers were combined and washed with diethyl ether. The ether washes were combined with the organic layer, and the combination was dried with sodium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether and reconcentrated under reduced pressure to a residue. The residue was dissolved in warm hexane and eluted through a column of silica gel. The eluate was concentrated under reduced pressure to a volume of approximately 100 ml, and a solid crystallized from the solution. The mixture was cooled, and the solid was collected by filtration, yielding in two crops 18.9 grams of 2-iodobenzothiophene.
Quantity
25 g
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250 mL
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69.8 mL
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50.8 g
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-benzo[b]thiophene
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2-Iodo-benzo[b]thiophene
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2-Iodo-benzo[b]thiophene
Reactant of Route 4
2-Iodo-benzo[b]thiophene
Reactant of Route 5
2-Iodo-benzo[b]thiophene
Reactant of Route 6
2-Iodo-benzo[b]thiophene

Citations

For This Compound
6
Citations
AT Ilagouma, J Dornand, CF Liu, F Zenone… - European journal of …, 1990 - Elsevier
Derivatives and analogues of the phencyclidine molecule (1-phenyl 1-(1-piperidino) cyclohexane or PCP) were prepared to investigate their immunosuppressive potency and to define …
Number of citations: 10 www.sciencedirect.com
AT Ilagouma, T Maurice, D Duterte-Boucher… - European journal of …, 1993 - Elsevier
N-[1-(2-Benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP)-related molecules were prepared by means of chemical modulation of the 3 rings which constitute this dopamine (DA) and …
Number of citations: 19 www.sciencedirect.com
C Baik, D Kim, MS Kang, SO Kang, J Ko… - … of Photochemistry and …, 2009 - Elsevier
Two novel trialkylsilyl-containing organic sensitizers (JK-53 and JK-54) have been designed and synthesized. Nanocrystalline TiO 2 –silica-based dye-sensitized solar cells (DSSCs) …
Number of citations: 65 www.sciencedirect.com
G Dai, J Chang, X Shi, W Zhang… - … A European Journal, 2015 - Wiley Online Library
Three soluble and stable thienoacene‐fused pentalene derivatives (1–3) with different π‐conjugation lengths were synthesized. X‐ray crystallographic analysis and density functional …
DAI GAOLE - 2014 - core.ac.uk
2.1 Introduction inear π-extended acene derivatives such as pentacene have been demonstrated to be very good charge transporting materials. Higher mobilities are expected for the …
Number of citations: 2 core.ac.uk
K Mikami, T Hirano, H Hitoshi - 2019 - chemrxiv.org
Herein we present a missing reactivity of trimethylsilyl reagents; dehalogenative activation, which involves abstracting a halogen atom and anionically activating the substrate similar to …
Number of citations: 5 chemrxiv.org

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